Fmoc-L-Me2Ado-OH

Description

Properties

IUPAC Name |

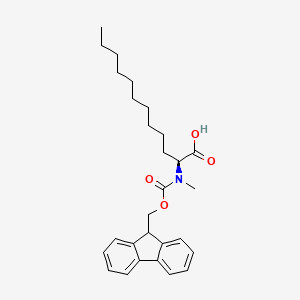

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]dodecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37NO4/c1-3-4-5-6-7-8-9-10-19-26(27(30)31)29(2)28(32)33-20-25-23-17-13-11-15-21(23)22-16-12-14-18-24(22)25/h11-18,25-26H,3-10,19-20H2,1-2H3,(H,30,31)/t26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOYFTMCAJRSNF-SANMLTNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Me2Ado-OH typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling required for peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Me2Ado-OH undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups depending on the desired end product.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Piperidine in DMF is commonly used for the removal of the Fmoc group.

Substitution: Reagents such as Fmoc-Cl and Fmoc-OSu are used for introducing the Fmoc group.

Major Products Formed

The major products formed from these reactions include various protected and deprotected amino acids and peptides, which are essential intermediates in peptide synthesis .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-L-Me2Ado-OH is used extensively in solid-phase peptide synthesis (SPPS). The Fmoc group provides a temporary protection for the amino group, allowing for the stepwise assembly of peptides .

Biology

In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes .

Medicine

In medicine, peptides synthesized using this compound are used in the development of peptide-based drugs and therapeutic agents .

Industry

In the industrial sector, this compound is used in the large-scale production of peptides for various applications, including pharmaceuticals, cosmetics, and food additives .

Mechanism of Action

The mechanism of action of Fmoc-L-Me2Ado-OH involves the protection of the amino group through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during peptide synthesis. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Fmoc-Protected Amino Acids

Structural and Functional Differences

Fmoc-Lys(Me₂)-OH vs. Fmoc-His(Trt)-OH

- Protecting Groups: Fmoc-Lys(Me₂)-OH: Uses Fmoc (base-labile) and dimethylamino groups. The Me₂ group is stable under acidic conditions but may require reductive cleavage . Fmoc-His(Trt)-OH: Features Fmoc on the α-amino group and trityl (Trt) on the imidazole side chain. Trt is removed with trifluoroacetic acid (TFA) or dilute acetic acid .

- Applications :

Fmoc-Lys(Me₂)-OH vs. Fmoc-L-Dab(Alloc)-OH

- Side Chain Modifications: Dab(Alloc): Contains an allyloxycarbonyl (Alloc) group on the γ-amino group of 2,4-diaminobutyric acid (Dab). Alloc is removed via palladium-catalyzed deprotection under neutral conditions .

- Solubility :

Fmoc-Lys(Me₂)-OH vs. Fmoc-α-Me-L-Phe-OH

- Steric Effects :

- Synthetic Challenges :

Stability and Deprotection Conditions

Analytical Considerations

- Purity and Enantiomer Detection: Fmoc-L-His(Trt)-OH and Fmoc-Leu-OH require chiral HPLC (e.g., Chiralpak columns) to quantify D/L enantiomers, with detection limits <0.05 mg/mL .

Molecular Weight and Handling :

- Lys(Me₂) (432.94 g/mol) is heavier than α-Me-Phe (401.45 g/mol), affecting molar equivalency in reactions .

Biological Activity

Overview of Fmoc-L-Me2Ado-OH

This compound , also known as Fmoc-L-5,6-dimethyladenosine-5'-carboxylic acid , is a derivative of adenosine that has been modified to include a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in peptide synthesis and has garnered interest for its potential biological activities.

The biological activity of this compound is largely attributed to its interaction with adenosine receptors, which are involved in various physiological processes including:

- Cell signaling : Adenosine receptors are G protein-coupled receptors that mediate cellular responses to adenosine.

- Regulation of neurotransmission : They play a crucial role in modulating neurotransmitter release in the central nervous system.

- Cardiovascular effects : Activation of these receptors can lead to vasodilation and reduced heart rate.

Research Findings

- Antitumor Activity : Studies have indicated that compounds similar to this compound can exhibit antitumor properties by inducing apoptosis in cancer cells through adenosine receptor-mediated pathways.

- Neuroprotective Effects : Research has shown that adenosine derivatives can protect neurons from damage during ischemic events, suggesting potential therapeutic applications in stroke and neurodegenerative diseases.

- Immunomodulation : this compound may influence immune responses by modulating the activity of immune cells through adenosine receptor signaling.

Case Studies

- Case Study 1 : A study evaluated the effects of this compound on glioblastoma cells, demonstrating that it reduced cell viability and induced apoptosis via A3 adenosine receptor activation.

- Case Study 2 : In a neuroprotection model, this compound was shown to significantly reduce neuronal death following hypoxic conditions, highlighting its potential as a neuroprotective agent.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.